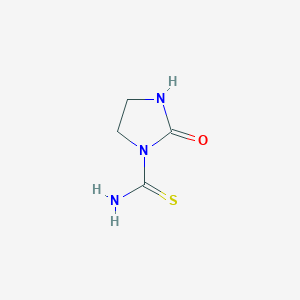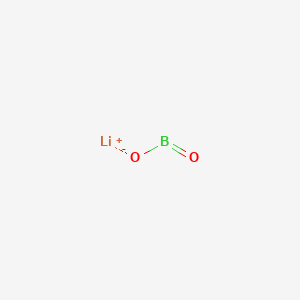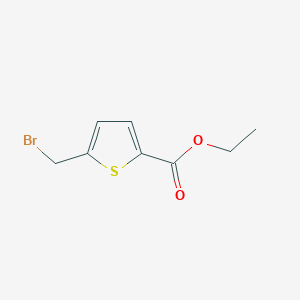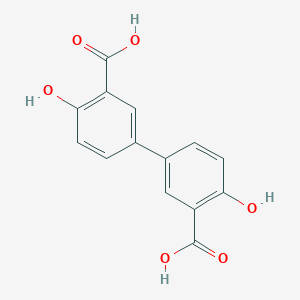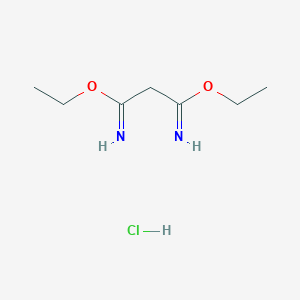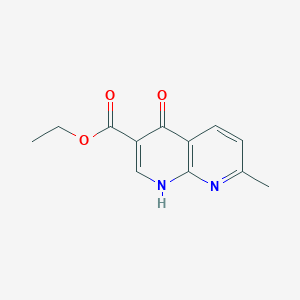
2-(4-Pyridyl)-2-propanol
Übersicht
Beschreibung
The compound “2-(4-Pyridyl)-2-propanol” likely contains a pyridine ring, which is a common structural motif in natural products and has found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using methods like X-ray crystallography .Chemical Reactions Analysis
The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental and theoretical methods .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate and Organic Synthesis
Specific Scientific Field
Pharmaceutical Chemistry and Organic Synthesis
Summary of the Application
“2-(4-Pyridyl)thiazole-4-carboxylic acid” is used as a pharmaceutical intermediate and also in the field of organic synthesis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, as a pharmaceutical intermediate, it is likely used in various chemical reactions to produce pharmaceutical products.
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, the successful use of this compound in pharmaceutical chemistry and organic synthesis suggests it plays a crucial role in the production of certain pharmaceuticals.
Design of Metal Complexes
Specific Scientific Field
Inorganic Chemistry
Summary of the Application
Tris(hetaryl)substituted phosphines and their chalcogenides, which can include compounds like “tris[2-(4-pyridyl)ethyl]phosphine”, are promising polydentate ligands for the design of metal complexes .
Methods of Application or Experimental Procedures
An experimental and theoretical conformational analysis of tris[2-(4-pyridyl)ethyl]phosphine and its chalcogenides was carried out by the methods of dipole moments, IR spectroscopy, and DFT B3PW91/6-311++G(df,p) calculations .
Results or Outcomes
In solution, these compounds exist as an equilibrium of mainly non-eclipsed forms with a predominance of a symmetrical conformer having a gauche-orientation of the Csp3–Csp3 bonds of pyridylethyl substituents relative to the P=X bond (X = lone pair, O, S, Se) and a gauche-orientation of the pyridyl rings relative to the zigzag ethylene bridges .
Synthesis of Bipyridine Derivatives
Specific Scientific Field
Organic Chemistry
Summary of the Application
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Methods of Application or Experimental Procedures
The synthesis of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
Results or Outcomes
The synthesis of bipyridine derivatives has led to a wide range of therapeutic targets including antimicrobial, anticancer, anti-inflammatory and anti-HIV .
2-Aminothiazole-Based Compounds
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .
Methods of Application or Experimental Procedures
The synthesis of 2-aminothiazole-based compounds often involves the use of various synthetic pathways .
Results or Outcomes
Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .
Preparation of α-(4-Pyridyl)nitroalkanes and N-(4-Pyridyl)azoles
Summary of the Application
The preparation of α-(4-pyridyl)nitroalkanes and N-(4-pyridyl)azoles involves regiospecific attack of nitroalkyl and azolyl anions on N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium salts .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, it involves regiospecific attack of nitroalkyl and azolyl anions on N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium salts .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyridin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2,10)7-3-5-9-6-4-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQVCDIJDUVSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404483 | |
| Record name | 2-(4-Pyridyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyridyl)-2-propanol | |
CAS RN |
15031-78-4 | |
| Record name | α,α-Dimethyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15031-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Pyridyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Pyridyl)-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


